Aniline;perchloric acid
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Overview
Description
Aniline; perchloric acid is a compound formed by the combination of aniline (C6H5NH2) and perchloric acid (HClO4). Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with a benzene ring attached to an amino group. Perchloric acid is a strong mineral acid and a powerful oxidizer. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as iron and hydrochloric acid.
Industrial Production: Industrially, aniline is produced by the catalytic hydrogenation of nitrobenzene.
Types of Reactions:
Oxidation: Aniline can undergo oxidation to form compounds such as azobenzene and nitrosobenzene.
Reduction: Aniline can be reduced to cyclohexylamine using hydrogen in the presence of a nickel catalyst.
Substitution: Aniline undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products:
Oxidation Products: Azobenzene, nitrosobenzene.
Reduction Products: Cyclohexylamine.
Substitution Products: Nitroaniline, sulfanilic acid, halogenated anilines.
Scientific Research Applications
Aniline; perchloric acid has diverse applications in various fields:
Mechanism of Action
The mechanism of action of aniline; perchloric acid involves the interaction of the amino group of aniline with various molecular targets. Aniline can act as a nucleophile, participating in nucleophilic substitution reactions. Perchloric acid, being a strong acid, can protonate substrates, facilitating various chemical transformations .
Comparison with Similar Compounds
Hydrochloric Acid (HCl): A strong acid but less oxidizing compared to perchloric acid.
Sulfuric Acid (H2SO4): Another strong acid with different oxidizing properties.
Nitric Acid (HNO3): A strong oxidizing acid, often used in nitration reactions.
Uniqueness: Aniline; perchloric acid is unique due to the combination of an aromatic amine with a powerful oxidizing acid. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Properties
CAS No. |
14796-11-3 |
---|---|
Molecular Formula |
C6H8ClNO4 |
Molecular Weight |
193.58 g/mol |
IUPAC Name |
aniline;perchloric acid |
InChI |
InChI=1S/C6H7N.ClHO4/c7-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H,7H2;(H,2,3,4,5) |
InChI Key |
WTAMDGKQBVDTBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
Canonical SMILES |
C1=CC=C(C=C1)N.OCl(=O)(=O)=O |
Synonyms |
aniline aniline aluminium salt aniline dihydrofluoride aniline diphosphate (1:1) aniline diphosphate (3:1) aniline diphosphate (4:1) aniline hydrobromide aniline hydrochloride aniline hydrochloride-(14)C-labeled cpd aniline hydrochloride-(15)N-labeled cpd aniline hydrofluoride aniline hydrogen iodide aniline monosulfate aniline nitrate aniline perchlorate aniline phosphate (1:1) aniline phosphate (1:2) aniline phosphate (2:1) aniline phosphonate (1:1) aniline sulfate aniline sulfate (2:1) aniline sulfate (2:1), (14)C-labeled cpd aniline, (13)C-labeled cpd aniline, (14)C-labeled cpd aniline, 15N-labeled cpd aniline, 2-(13)C-labeled cpd aniline, 3-(13)C-labeled cpd aniline, 3H-labeled cpd aniline, 4-(13)C-labeled cpd aniline, conjugate acid aniline, ion(1+) aniline, magnesium (1:1) salt aniline, monolithium salt aniline, sodium salt |
Origin of Product |
United States |
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